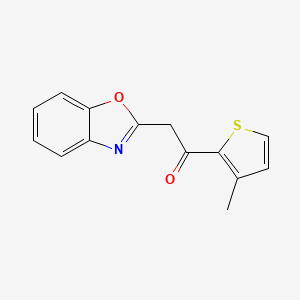
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,3-benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one , also known as a benzoxazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N1O1 with a molecular weight of approximately 239.27 g/mol. Its structure features a benzoxazole moiety combined with a thiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity observed against Escherichia coli.
- Fungi : Some derivatives show antifungal properties against Candida albicans.
In a study involving various benzoxazole derivatives, it was found that the minimal inhibitory concentrations (MIC) for the most active compounds ranged from 7.81 to 250 µg/ml, demonstrating a broad spectrum of activity but with varying effectiveness compared to standard drugs like fluconazole .
Antitumor Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects on several cancer cell lines:
- Breast cancer : Active against MCF-7 and MDA-MB series.
- Lung cancer : Effective on A549 and H1975 cell lines.
- Prostate cancer : Notable activity against PC3 cells.
A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure could enhance its cytotoxicity against specific cancer types . For instance, compounds with electron-donating substituents exhibited improved activity compared to those with electron-withdrawing groups.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been linked to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives can significantly reduce MMP activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Screening
A comprehensive study screened multiple benzoxazole derivatives for antimicrobial efficacy. The results indicated that while many compounds had low antibacterial activity, specific derivatives exhibited selective action against Gram-positive bacteria. The findings highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
In a study focusing on breast and lung cancer cell lines, several derivatives of the compound were tested for cytotoxicity. The results demonstrated that modifications to the thiophene ring could lead to increased potency against specific cancer cells. For example, one derivative showed more than a threefold increase in efficacy compared to its parent compound .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSVRIWJXLXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














